ethyl 2-{allyl[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-{allyl[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.13617637 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Chemistry and Synthesis of Novel Compounds
Research in heterocyclic chemistry often focuses on the synthesis of novel compounds with potential biological activities. For example, studies have reported on the transformations of related thiazole compounds into substituted pyridines and pyrimidines, highlighting the importance of such chemical frameworks in developing new pharmaceuticals and materials (Alen Albreht et al., 2009; Aseyeh Ghaedi et al., 2015).
Anticancer Activity
Compounds derived from thiazole and related heterocycles have been evaluated for their anticancer properties. For instance, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have shown potent activity against specific human cancer cell lines, indicating the potential of such structures in anticancer drug development (M. Abdel-Motaal et al., 2020).
Antimicrobial and Antioxidant Activities
The synthesis of thiazoles and their fused derivatives has been explored for antimicrobial activities. Some newly synthesized products have been tested in vitro for antimicrobial activity against bacterial isolates and for antifungal activity against saprophytic and phytopathogenic fungi (Wagnat W. Wardkhan et al., 2008).
Synthetic Methodologies
Advancements in synthetic methodologies, including microwave-assisted synthesis, offer efficient routes to novel heterocyclic compounds. These methods provide operational simplicity, high atom economy, and environmentally benign conditions, which are critical for sustainable chemistry (Manoj N. Bhoi et al., 2016).
Properties
IUPAC Name |
ethyl 2-[(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)-prop-2-enylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-5-9-25(21-22-12(4)17(30-21)20(27)28-6-2)19(26)14-10-15(13-7-8-13)23-18-16(14)11(3)24-29-18/h5,10,13H,1,6-9H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCJBXBUBXNHCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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